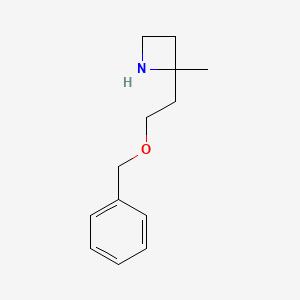

2-Methyl-2-(2-phenylmethoxyethyl)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-2-(2-phenylmethoxyethyl)azetidine , also known as MPEA , is a four-membered heterocyclic compound . It contains an azetidine ring with a methyl group and a phenylmethoxyethyl (C₆H₅CH₂OCH₂CH₂) substituent. The azetidine ring imparts significant ring strain, contributing to its unique reactivity .

Synthesis Analysis

The synthesis of MPEA involves the ring-opening polymerization of azetidine monomers. Various routes can be employed to produce polyamines from azetidine, yielding both branched and linear structures . Researchers have explored cationic, anionic, and other polymerization mechanisms .

Molecular Structure Analysis

The molecular formula of MPEA is C₁₀H₁₅NO₂ . Its structure consists of a four-membered ring containing one nitrogen atom (azetidine), a methyl group (CH₃), and a phenylmethoxyethyl side chain. The ring strain in azetidine drives its reactivity, making it a valuable building block in organic synthesis .

Chemical Reactions Analysis

- Catalytic transformations : Utilization of MPEA as a precursor in the synthesis of complex molecules .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

DNA Methylation and Cancer Therapy

- Mutagenicity and Cancer Therapy: 5-aza-2'-deoxycytidine, a compound related to azetidines, has been used clinically to reactivate genes silenced by DNA methylation, particularly in beta-thalassemia and cancer therapy. It also reduces intestinal tumor multiplicity in certain mouse strains, though its mutagenicity is a concern (Jackson-Grusby et al., 1997).

- Inhibition of DNA Methylation: Azacytidine and decitabine are known for inhibiting DNA methylation, which has implications in cancer therapy. They have shown efficacy in reactivating silenced tumor suppressor genes (Stresemann & Lyko, 2008).

Pharmacology and Drug Design

- Drug Design and Synthesis: The synthesis of various azetidine compounds, including polyhydroxylated azetidine iminosugars, has been explored for potential pharmacological applications. These compounds hold significance in drug design due to their structural properties and potential activity (Lawande et al., 2015).

Biochemistry and Molecular Biology

- Biochemical Properties: The molecular and biochemical properties of azetidines, particularly their reactivity and potential as building blocks in bioactive compounds, are of significant interest. These properties make them useful in various biochemical applications, including as chiral auxiliaries and ligands in asymmetric synthesis (Mehra et al., 2017).

Molecular Mechanisms and Cellular Effects

- Cellular Differentiation and DNA Methylation: Azetidine derivatives have been studied for their effects on cellular differentiation and DNA methylation patterns. These studies provide insights into the role of DNA modification in differentiation and the potential perturbation of methylation patterns by cytidine analogs (Jones & Taylor, 1980).

Azetidine in Plant Physiology

- Effects on Ion Transport in Plants: Studies have examined the effects of azetidine derivatives, such as azetidine 2-carboxylic acid, on ion transport in plant systems. These studies help understand the relationship between protein synthesis and ion transport in plants (Pitman et al., 1977).

Wirkmechanismus

Target of Action

Azetidines, the class of compounds to which it belongs, are known to interact with various biological targets due to their high ring-strain and potential to serve as bioisosteres .

Mode of Action

Azetidines are known to exhibit unique reactivity that can be triggered under appropriate reaction conditions . The reactivity of azetidines is driven by a considerable ring strain .

Biochemical Pathways

Azetidines are known to be involved in various synthetic and biological applications . They can act as intermediates in the synthesis of other heterocycles and complex products .

Pharmacokinetics

Azetidines, in general, are known for their three-dimensionality and increased metabolic stability .

Result of Action

Azetidines are known to possess a broad spectrum of biological activities .

Action Environment

The reactivity of azetidines, in general, can be triggered under appropriate reaction conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-2-(2-phenylmethoxyethyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(7-9-14-13)8-10-15-11-12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSWOEMPSHKFRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1)CCOCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2920049.png)

![2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2920055.png)

![6-chloro-3-(3-morpholinopropyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2920057.png)

![N-[[(3R,4S)-4-Hydroxypyrrolidin-3-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2920058.png)

![2-[2-(Dimethylamino)vinyl]benzothiazole](/img/structure/B2920060.png)

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2920064.png)

![3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2920066.png)

![N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2920067.png)